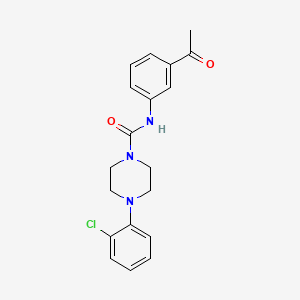![molecular formula C16H10N2O4S B4185076 5-methyl-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-isoxazolecarboxamide](/img/structure/B4185076.png)
5-methyl-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-isoxazolecarboxamide
Vue d'ensemble
Description
5-methyl-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-isoxazolecarboxamide is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. The compound is also known as MI-2 and has been studied for its ability to inhibit the activity of the MALT1 protein, which is involved in various cellular processes, including immune response and cell survival.
Mécanisme D'action
The mechanism of action of 5-methyl-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-isoxazolecarboxamide involves the inhibition of the activity of the MALT1 protein. The compound binds to the active site of the protein, preventing its enzymatic activity. This results in the inhibition of various cellular processes, including immune response and cell survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methyl-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-isoxazolecarboxamide have been studied in vitro and in vivo. The compound has been shown to inhibit the growth and proliferation of cancer cells and to reduce inflammation in animal models of autoimmune disorders. MI-2 has also been shown to enhance the efficacy of other cancer therapies, including chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-methyl-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-isoxazolecarboxamide in lab experiments include its ability to selectively inhibit the activity of the MALT1 protein, its potential as a therapeutic agent for the treatment of various diseases, and its ability to enhance the efficacy of other cancer therapies. However, the limitations of using MI-2 in lab experiments include its low solubility and stability, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of 5-methyl-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-isoxazolecarboxamide. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Development of novel analogs of MI-2 with improved pharmacological properties.
3. Evaluation of the safety and efficacy of MI-2 in clinical trials for the treatment of cancer and autoimmune disorders.
4. Investigation of the potential of MI-2 as a tool for studying the role of the MALT1 protein in various cellular processes.
5. Exploration of the potential of MI-2 in combination with other cancer therapies for the treatment of various types of cancer.
Applications De Recherche Scientifique
The potential pharmacological properties of 5-methyl-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-isoxazolecarboxamide have been studied extensively in scientific research. The compound has been shown to inhibit the activity of the MALT1 protein, which is involved in the development of various diseases, including cancer and autoimmune disorders. MI-2 has been studied as a potential therapeutic agent for the treatment of these diseases.
Propriétés
IUPAC Name |
5-methyl-N-(4-oxothieno[3,4-c]chromen-3-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4S/c1-8-6-11(18-22-8)14(19)17-15-13-10(7-23-15)9-4-2-3-5-12(9)21-16(13)20/h2-7H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLCVFUPBFGOHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C3C(=CS2)C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-[(3-ethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B4184995.png)
![3,5-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4185002.png)

![2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B4185019.png)
![5-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4185022.png)
![N-benzyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4185033.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4185041.png)

![1-(methylsulfonyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B4185061.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]butanamide](/img/structure/B4185084.png)
![8-ethoxy-3-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]-2H-chromen-2-one](/img/structure/B4185091.png)
![4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarbothioamide](/img/structure/B4185095.png)
![N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B4185102.png)